![molecular formula C12H18ClN B2423190 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene CAS No. 1183814-22-3](/img/structure/B2423190.png)
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene” is a chemical compound with the CAS Number: 1184231-96-6 . It has a molecular weight of 195.28 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-ethyl-2-(4-fluorophenyl)butylamine . The InChI code is 1S/C12H18FN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 195.28 .Wissenschaftliche Forschungsanwendungen
Structural Studies in Azolylmethanes
The compound's structural characteristics have been explored in the context of fungicidal azolylmethanes, providing insights into its potential applications in pest control. Studies on the crystal structures of related benzyl compounds and their solution conformations suggest possible uses in the development of fungicides, with a focus on the intramolecular bonding and activity of different enantiomers (Anderson et al., 1984).
Reactions with Carbanions
Research on the reactions of similar compounds with carbanions, like the reaction of pentane-2,4-dione with 3-chloro-1,2-benzisothiazole, indicates potential applications in synthetic chemistry. These reactions lead to the formation of various derivatives, including aminobenzo[b]thiophen, suggesting avenues for chemical synthesis and compound modification (Carrington et al., 1971).
1,2-Diaminobenzene Reactions
The reaction of 1,2-diaminobenzene with 3-substituted derivatives of pentane-2,4-dione, including the study of its benzyl derivatives, offers insights into the synthesis of benzodiazepines and the mechanism of formation of certain derivatives. This research is relevant for the synthesis of pharmaceutical compounds and understanding the chemical behavior of these substances (Drewes & Upfold, 1977).
Curtis Reactions with Zn Complexes
Research involving Curtis reactions with zinc complexes derived from related aminomethyl compounds suggests applications in the study of metal-ligand interactions and the synthesis of novel zinc complexes. This has implications for material science and coordination chemistry (Patricio-Rangel et al., 2019).
Synthesis of Schiff Bases
The synthesis and characterization of Schiff bases derived from 3,4-diaminopyridine and related compounds have been investigated. This research is significant for the development of new materials and potential pharmaceutical applications, as it explores the molecular structure and hydrogen bonding of these compounds (Opozda et al., 2006).
Pentanol Isomer Synthesis
The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations of amino acid substrates, including compounds related to 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene, has been studied. This research holds potential for applications in biofuel production and microbial engineering (Cann & Liao, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-ethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNUVECLPRIODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

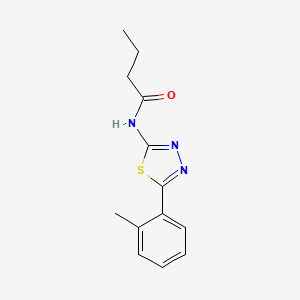
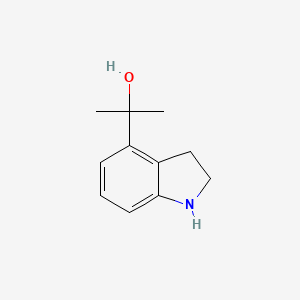
![1,3-Benzodioxol-5-yl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2423112.png)
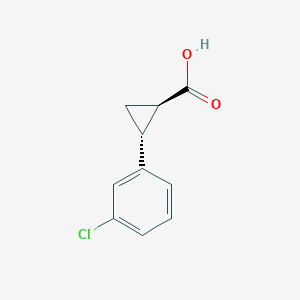
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2423117.png)


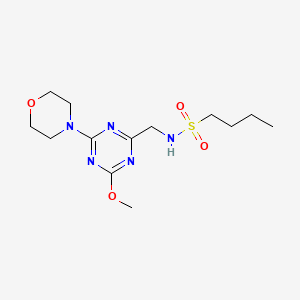
![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)
amine hydrochloride](/img/no-structure.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2423127.png)
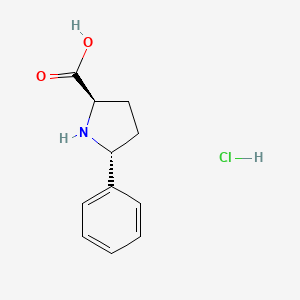
![2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2423129.png)